(R)-1-phenylethanol (R)-1-phenylethanol (R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.
Brand Name: Vulcanchem
CAS No.: 1517-69-7
VCID: VC20853720
InChI: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
SMILES: CC(C1=CC=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

(R)-1-phenylethanol

CAS No.: 1517-69-7

Cat. No.: VC20853720

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-phenylethanol - 1517-69-7

Specification

Description (R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.
CAS No. 1517-69-7
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name (1R)-1-phenylethanol
Standard InChI InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
Standard InChI Key WAPNOHKVXSQRPX-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)O
SMILES CC(C1=CC=CC=C1)O
Canonical SMILES CC(C1=CC=CC=C1)O
Boiling Point 98 °C at 2.00E+01 mm Hg
Melting Point 11-Sep °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator